molecular formula C9H13IN2O2 B13683049 1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol

1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol

Cat. No.: B13683049
M. Wt: 308.12 g/mol
InChI Key: CHVLLVRAZROEPC-UHFFFAOYSA-N
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Description

1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound features an iodine atom attached to a pyrazine ring, which is further connected to a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol typically involves the iodination of a pyrazine derivative followed by the introduction of the methylpropanol group. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The specific steps and conditions can vary, but a common approach involves:

    Iodination: Reacting 3-methylpyrazine with iodine in the presence of an oxidizing agent.

    Etherification: Introducing the 2-methylpropan-2-ol group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to alter the oxidation state of the compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a compound with a different functional group replacing the iodine atom.

Scientific Research Applications

1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazine ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-methylpyrazine: Similar structure but lacks the methylpropanol group.

    5-Iodo-2-methylpyrazine: Differently substituted pyrazine ring.

    2-Iodo-3-methylphenol: Contains an iodine atom and a methyl group but has a phenol ring instead of a pyrazine ring.

Uniqueness

1-((5-Iodo-3-methylpyrazin-2-yl)oxy)-2-methylpropan-2-ol is unique due to its specific combination of functional groups and the presence of both an iodine atom and a pyrazine ring

Properties

Molecular Formula

C9H13IN2O2

Molecular Weight

308.12 g/mol

IUPAC Name

1-(5-iodo-3-methylpyrazin-2-yl)oxy-2-methylpropan-2-ol

InChI

InChI=1S/C9H13IN2O2/c1-6-8(11-4-7(10)12-6)14-5-9(2,3)13/h4,13H,5H2,1-3H3

InChI Key

CHVLLVRAZROEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1OCC(C)(C)O)I

Origin of Product

United States

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